molecular formula C21H46ClN B146895 Decyl isononyl dimethyl ammonium chloride CAS No. 138698-36-9

Decyl isononyl dimethyl ammonium chloride

Cat. No.: B146895
CAS No.: 138698-36-9
M. Wt: 348 g/mol
InChI Key: NIDMSMMXVFSHFP-UHFFFAOYSA-M
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Description

Decyl isononyl dimethyl ammonium chloride is a quaternary ammonium compound known for its surfactant and antimicrobial properties. It is commonly used in various industrial and household applications, including disinfectants, fabric softeners, and personal care products. The compound is characterized by its ability to disrupt microbial cell membranes, making it effective against a broad spectrum of bacteria and fungi.

Scientific Research Applications

Decyl isononyl dimethyl ammonium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in cell culture and microbiology for its antimicrobial properties, helping to maintain sterile conditions.

    Medicine: It is investigated for its potential use in antimicrobial coatings for medical devices and surfaces to prevent hospital-acquired infections.

    Industry: The compound is used in the formulation of disinfectants, detergents, and fabric softeners due to its surfactant properties.

Mechanism of Action

DIDAC is mostly bactericidal at 1% (1 min) and yeasticidal at 0.0076% (15 min). A mycobactericidal activity is variable. Elevated MIC values suggestive of DIDAC resistance have been reported among some species .

Safety and Hazards

DIDAC is harmful if swallowed and causes severe skin burns and eye damage . It is very toxic to aquatic life with long-lasting effects . Users are advised not to breathe dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl isononyl dimethyl ammonium chloride is typically synthesized through a quaternization reaction. The process involves the reaction of decylamine and isononyl chloride with dimethylamine. The reaction is carried out in an alcohol solvent, such as methanol or ethanol, under reflux conditions. The mixture is heated to a temperature range of 75 to 95 degrees Celsius and maintained at this temperature for several hours to ensure complete reaction. A catalyst, such as sodium hydroxide or potassium hydroxide, is often added to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors equipped with heating and stirring mechanisms. The reaction conditions are carefully controlled to optimize yield and purity. After the reaction is complete, the product is purified through distillation or crystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Decyl isononyl dimethyl ammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or halide ions. The reaction conditions often include aqueous or alcoholic solvents and moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. These reactions are usually carried out in acidic or neutral conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. These reactions are conducted in anhydrous solvents under inert atmospheres.

Major Products Formed

    Substitution Reactions: The major products are often the corresponding substituted ammonium compounds.

    Oxidation Reactions: These reactions can lead to the formation of aldehydes, ketones, or carboxylic acids, depending on the specific conditions.

    Reduction Reactions: The primary products are typically the reduced forms of the starting material, such as amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • Didecyldimethylammonium chloride
  • Benzalkonium chloride
  • Cetylpyridinium chloride

Uniqueness

Decyl isononyl dimethyl ammonium chloride is unique due to its specific alkyl chain structure, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its surfactant and antimicrobial efficacy compared to other quaternary ammonium compounds. Additionally, its lower toxicity profile makes it suitable for use in a wider range of applications, including personal care products and medical devices.

Properties

IUPAC Name

decyl-dimethyl-(7-methyloctyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H46N.ClH/c1-6-7-8-9-10-11-13-16-19-22(4,5)20-17-14-12-15-18-21(2)3;/h21H,6-20H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDMSMMXVFSHFP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCCCCCC(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H46ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138698-36-9
Record name Decylisononyldimethylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138698369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Decanaminium, N-isononyl-N,N-dimethyl-, chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.802
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAPRYLISONONYLDIMETHYLAMMONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDI4U20V1J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

When decylnonylmethylamine is used instead of decylisononylmethylamine, the product is decylnonyldimethylammonium chloride. Similarly, when methyl bromide or methyl iodide are used instead of methyl chloride, the products are decylisononyldimethylammonium bromide and decylisononyldimethylammonium iodide, respectively.
Name
decylnonylmethylamine
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decylnonyldimethylammonium chloride
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Name
decylisononyldimethylammonium bromide
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reactant
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Name
decylisononyldimethylammonium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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